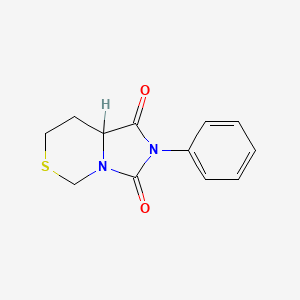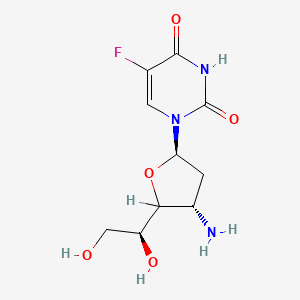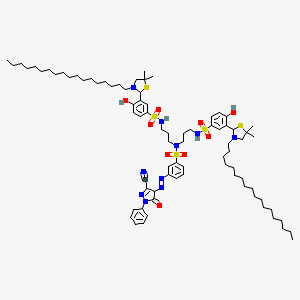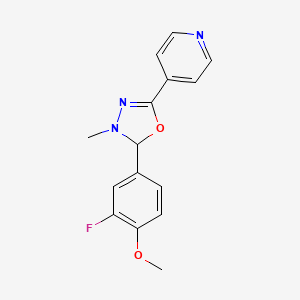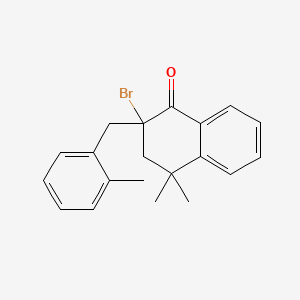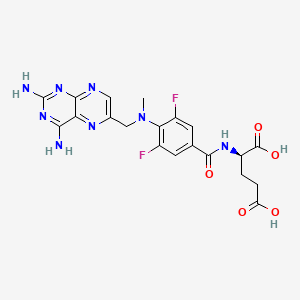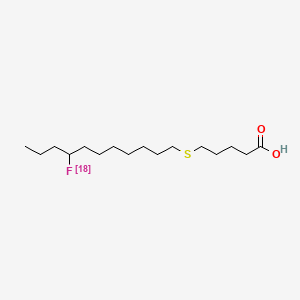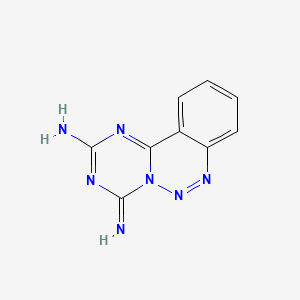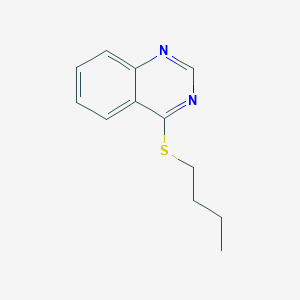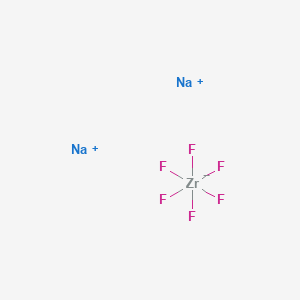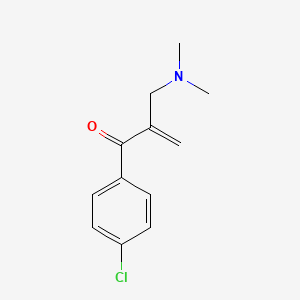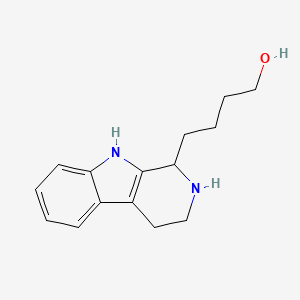
2,3,4,9-Tetrahydro-1H-pyrido(3,4-b)indole-1-butanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,4,9-Tetrahydro-1H-pyrido(3,4-b)indole-1-butanol is a chemical compound that belongs to the class of tetrahydropyridoindolesIt has been studied for its ability to modulate estrogen receptors, making it a promising candidate for cancer treatment .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,9-Tetrahydro-1H-pyrido(3,4-b)indole-1-butanol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of substituted indole derivatives, which undergo cyclization in the presence of a suitable catalyst. The reaction conditions often involve moderate temperatures and the use of solvents like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities .
化学反应分析
Types of Reactions
2,3,4,9-Tetrahydro-1H-pyrido(3,4-b)indole-1-butanol can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.
Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .
科学研究应用
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its role in modulating biological pathways, particularly those involving estrogen receptors.
Medicine: Explored as a potential anti-cancer agent due to its ability to modulate estrogen receptors and inhibit cancer cell proliferation.
Industry: Utilized in the development of pharmaceuticals and other chemical products
作用机制
The mechanism of action of 2,3,4,9-Tetrahydro-1H-pyrido(3,4-b)indole-1-butanol involves its interaction with estrogen receptors. By binding to these receptors, the compound can modulate their activity, leading to the inhibition of cancer cell growth. The molecular targets include estrogen receptor alpha and beta, and the pathways involved are related to cell proliferation and apoptosis .
相似化合物的比较
Similar Compounds
2,3,4,5-Tetrahydro-1H-pyrido(4,3-b)indole: Known for its anti-tumor activity and used in similar applications.
1,2,3,4-Tetrahydro-9H-pyrido(3,4-b)indole: Employed in alkaloid synthesis and studies on neurodegenerative diseases.
Uniqueness
2,3,4,9-Tetrahydro-1H-pyrido(3,4-b)indole-1-butanol is unique due to its specific structure, which allows it to effectively modulate estrogen receptors. This makes it particularly valuable in the development of targeted cancer therapies .
属性
CAS 编号 |
94071-13-3 |
|---|---|
分子式 |
C15H20N2O |
分子量 |
244.33 g/mol |
IUPAC 名称 |
4-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)butan-1-ol |
InChI |
InChI=1S/C15H20N2O/c18-10-4-3-7-14-15-12(8-9-16-14)11-5-1-2-6-13(11)17-15/h1-2,5-6,14,16-18H,3-4,7-10H2 |
InChI 键 |
JGXRNUZQPOXGCW-UHFFFAOYSA-N |
规范 SMILES |
C1CNC(C2=C1C3=CC=CC=C3N2)CCCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


